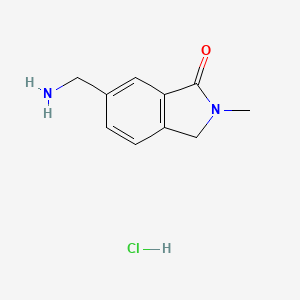

6-(Aminomethyl)-2-methyl-3H-isoindol-1-one;hydrochloride

Description

6-(Aminomethyl)-2-methyl-3H-isoindol-1-one;hydrochloride is a bicyclic heterocyclic compound featuring an isoindol-1-one core substituted with a methyl group at position 2 and an aminomethyl group at position 6, paired with a hydrochloride salt. The hydrochloride salt enhances its solubility and stability, making it suitable for research and development in medicinal chemistry .

Properties

IUPAC Name |

6-(aminomethyl)-2-methyl-3H-isoindol-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O.ClH/c1-12-6-8-3-2-7(5-11)4-9(8)10(12)13;/h2-4H,5-6,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHWLMFZTERGLCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2=C(C1=O)C=C(C=C2)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Aminomethyl)-2-methyl-3H-isoindol-1-one;hydrochloride typically involves the following steps:

Formation of the Isoindolone Core: The isoindolone core can be synthesized through a cyclization reaction involving an appropriate precursor such as an ortho-substituted benzamide.

Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a Mannich reaction, where formaldehyde and a secondary amine are reacted with the isoindolone core.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(Aminomethyl)-2-methyl-3H-isoindol-1-one;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound to its reduced forms, such as amines or alcohols.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of N-substituted derivatives.

Scientific Research Applications

6-(Aminomethyl)-2-methyl-3H-isoindol-1-one;hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: It can be used in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-(Aminomethyl)-2-methyl-3H-isoindol-1-one;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations

Isoindol-1-one vs. Indole Derivatives

- Target Compound : The isoindol-1-one core contains a ketone group, creating a bicyclic structure (benzene fused to a pyrrolidone ring). This rigidity influences its electronic properties and binding affinity compared to indole derivatives .

- Indole-Based Analogs: 2-(6-Methyl-1H-indol-3-yl)acetic acid (C₁₁H₁₁NO₂): Features an indole core with a methyl group at position 6 and a carboxylic acid side chain. 2-(6-Methoxy-1H-indol-3-yl)ethanamine hydrochloride (C₁₁H₁₅ClN₂O): Contains a methoxy group at position 6 and an ethylamine side chain. The indole core lacks the ketone present in isoindol-1-one, but the hydrochloride salt improves solubility, similar to the target compound .

Pyridazinone Heterocycles

- 6-(Aminomethyl)pyridazin-3(2H)-one hydrochloride: A pyridazinone core with an aminomethyl group. The pyridazinone ring (two adjacent nitrogen atoms) offers distinct electronic properties compared to isoindol-1-one, affecting hydrogen bonding and solubility .

Substituent Effects

Methyl vs. Ethyl Substituents

- 6-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one (C₁₁H₁₄N₂O): The ethyl group at position 2 increases lipophilicity compared to the methyl group in the target compound. This modification could enhance membrane permeability but reduce aqueous solubility .

Aminomethyl vs. Methoxy Groups

- In contrast, 6-methoxy substituents (e.g., in ) introduce electron-donating effects, altering reactivity and metabolic stability .

Data Table: Structural and Functional Comparison

Biological Activity

6-(Aminomethyl)-2-methyl-3H-isoindol-1-one;hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and comparisons with similar compounds.

Chemical Structure and Properties

The compound features an isoindole structure characterized by a fused benzene and pyrrole ring, with an aminomethyl group at the 5-position and a methyl group at the 2-position. This unique structure contributes to its reactivity and biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Potential : Preliminary studies suggest that this compound may possess cytotoxic effects against certain cancer cell lines, although specific mechanisms remain to be fully elucidated.

- Enzyme Interaction : The compound is believed to interact with various enzymes, potentially modulating their activity and influencing metabolic pathways.

- Pharmacological Applications : It has been investigated as a lead compound for drug development targeting specific biological pathways.

The precise mechanism of action for this compound is not yet fully understood. However, it is hypothesized that the compound may bind to specific receptors or enzymes, altering cellular signaling pathways and affecting physiological processes. This interaction could lead to changes in gene expression or enzyme activity, contributing to its biological effects.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-(Aminomethyl)-2-methyl-3H-isoindole | Similar isoindole structure | Different substitution pattern |

| 5-Methyl-2-(aminomethyl)isoindole | Contains a methyl group at the 5-position | Potentially different biological activity |

| 2-Methylisoindole | Lacks the aminomethyl group | Simpler structure, less biological activity |

This table highlights how structural variations can influence biological activity, making this compound a candidate for further investigation in drug development.

Q & A

Basic: What synthetic strategies are recommended for preparing 6-(Aminomethyl)-2-methyl-3H-isoindol-1-one hydrochloride?

Answer:

The synthesis of isoindolinone derivatives typically involves palladium-catalyzed cross-coupling reactions or functionalization of pre-existing scaffolds. For example, intermediate compounds with aminomethyl groups can be synthesized via Suzuki-Miyaura cross-coupling (e.g., coupling boronate esters with halogenated isoindolinones) followed by deprotection to yield the free amine, which is then converted to the hydrochloride salt . Key steps include:

- Borylation : Use of palladium catalysts to introduce boronate groups at specific positions.

- Protection/deprotection : Temporary masking of the aminomethyl group during synthesis to avoid side reactions.

- Salt formation : Acidic workup (e.g., HCl in dioxane) to stabilize the final product .

Basic: How is the structural integrity and purity of this compound validated in research settings?

Answer:

Analytical methods include:

- NMR spectroscopy : Confirms molecular structure (e.g., integration ratios for methyl and aminomethyl protons).

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% is typical for research-grade material) .

- X-ray crystallography : Resolves crystal packing and stereochemistry, as demonstrated for structurally similar isoindolinones .

- Mass spectrometry : Validates molecular weight (e.g., exact mass matching theoretical values) .

Advanced: How do computational methods inform the design of isoindolinone derivatives with improved bioactivity?

Answer:

- Molecular dynamics (MD) simulations : Predict binding modes to biological targets (e.g., enzymes or receptors) by analyzing interactions between the aminomethyl group and active-site residues .

- Quantitative Structure-Activity Relationship (QSAR) modeling : Links structural features (e.g., methyl substitution at position 2) to observed biological activities, such as antimicrobial or kinase inhibition .

- Similarity analysis : Identifies activity cliffs by comparing analogs with minor structural differences (e.g., 5- vs. 6-aminomethyl substitution in isoindolinones) .

Advanced: How can researchers resolve contradictions in reported biological activities of structurally similar isoindolinones?

Answer:

Contradictions often arise from differences in:

- Assay conditions : Variations in pH, solvent, or enzyme isoforms (e.g., kinase selectivity profiling) .

- Stereochemical purity : Enantiomeric impurities in racemic mixtures can skew activity data. Use chiral HPLC or asymmetric synthesis to isolate enantiomers .

- Off-target effects : Screen compounds against broader target panels (e.g., kinase libraries) to identify unintended interactions .

- Meta-analysis : Cross-reference data from multiple sources (e.g., Protein Data Bank for structural insights) .

Advanced: What role does the aminomethyl substituent play in modulating biological interactions?

Answer:

The aminomethyl group contributes to:

- Hydrogen bonding : The NH group forms interactions with catalytic residues (e.g., in kinase ATP-binding pockets) .

- Solubility enhancement : Protonation at physiological pH improves aqueous solubility, critical for in vitro assays.

- Steric effects : Substitution at position 6 avoids steric clashes in narrow binding pockets compared to position 5 analogs .

- Metabolic stability : Methylation at position 2 may reduce oxidative metabolism, as seen in related heterocycles .

Advanced: What strategies optimize the pharmacokinetic (PK) profile of isoindolinone-based compounds?

Answer:

- LogP optimization : Introduce polar groups (e.g., hydroxyl or carboxylate) to balance lipophilicity and avoid excessive plasma protein binding .

- Prodrug design : Mask the aminomethyl group with labile protecting groups (e.g., acetyl) to improve oral bioavailability .

- Salt selection : Hydrochloride salts are preferred for stability, but alternative counterions (e.g., mesylate) can enhance solubility in specific formulations .

Advanced: How are isoindolinone impurities characterized and controlled during synthesis?

Answer:

- Impurity profiling : Use HPLC-MS to identify byproducts (e.g., dehalogenated intermediates or dimerization products) .

- Process analytical technology (PAT) : Monitor reactions in real-time via inline NMR or IR spectroscopy to minimize side reactions.

- Reference standards : Compare impurities to certified materials (e.g., EP/USP standards for aminomethyl-substituted heterocycles) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.